2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNLNEGQOVWLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a fluorine atom and a methoxy-substituted phenyl group, suggests interactions with various neurotransmitter systems, particularly serotonin receptors. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 169.20 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially improving its ability to cross biological membranes.
Interaction with Neurotransmitter Systems
Preliminary research indicates that this compound acts as a ligand for serotonin receptors, specifically the 5-HT2C receptor. This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic development.
Key Findings:
- Affinity for 5-HT2C Receptor: Studies have shown that derivatives of this compound exhibit significant binding affinity to the 5-HT2C receptor, with some derivatives demonstrating an EC50 value as low as 23 nM, indicating potent activity in receptor-mediated signaling pathways .
- Functional Selectivity: Certain derivatives display functional selectivity for Gq signaling pathways over β-arrestin recruitment, which is crucial for developing medications with fewer side effects related to receptor desensitization .
Toxicological Profile
Despite its promising biological activity, safety profiles are essential for any drug candidate. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . These factors must be considered during further development.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves methods that allow for precise control over functional group introduction. Common synthetic routes include:
- Fluorination of Aromatic Compounds: Utilizing electrophilic aromatic substitution techniques.
- Amine Functionalization: Employing reductive amination strategies to incorporate the ethanamine side chain.
Table 1: Structure-Activity Relationship (SAR) Insights
| Compound | EC50 (nM) | K_i (nM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | 23 | 81 | High for 5-HT2C | Potent agonist |
| N-Methyl Derivative | 24 | Not reported | Selective over 5-HT2B | Antipsychotic-like activity |
Case Studies
Recent studies have highlighted the potential of this compound in animal models:
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-2-(2-methoxyphenyl)ethan-1-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting various neurological and psychiatric disorders.
Case Study: Neurotransmitter Interaction
Preliminary studies indicate that this compound may act as a ligand for specific neurotransmitter receptors, particularly serotonin receptors such as 5-HT1A. This interaction is crucial for mood regulation and anxiety treatment, highlighting its potential therapeutic applications.
| Receptor Type | Effect | Reference |
|---|---|---|
| 5-HT1A | Modulates mood and anxiety | |
| Dopamine | Potential influence on dopamine pathways |
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Synthesis Pathway:
The compound can be synthesized through reductive amination of 4-fluoro-2-methoxybenzaldehyde with ethanamine, followed by purification techniques such as recrystallization or column chromatography.
| Step | Description |
|---|---|
| Starting Material | 4-fluoro-2-methoxybenzaldehyde |
| Reaction Type | Reductive amination |
| Purification Method | Recrystallization or column chromatography |
Biological Studies
Research involving this compound has focused on its cytotoxicity and biological activity across various cell lines.
Cytotoxicity Data:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HEK293 | >100 | High safety margin |
| A549 (Lung) | 25 | Moderate cytotoxicity |
| MCF7 (Breast) | 30 | Moderate cytotoxicity |
These findings suggest that while the compound exhibits some cytotoxic effects, it maintains a favorable safety profile for potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of fluorinated phenethylamines are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorine Positioning : The target compound's fluorine at the β-position (adjacent to the amine) may reduce basicity compared to α-fluoro analogs (e.g., 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine, CAS: 870849-68-6), altering receptor interactions .
- Methoxyphenyl vs. Trifluoromethylphenyl: The trifluoromethyl group in 1004282-65-8 increases molecular weight and lipophilicity (clogP ≈ 3.2 vs.
- Heterocyclic Variants : The pyridyl analog (1551365-81-1) introduces a basic nitrogen, which could enhance solubility in polar solvents compared to the methoxyphenyl group .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxyphenyl group in the target compound improves water solubility compared to purely aromatic analogs (e.g., 2-Fluoro-2-phenyl-ethan-1-amine).
- Metabolic Stability: Fluorination at the β-position may reduce oxidative deamination by monoamine oxidases, extending half-life .
Preparation Methods
Reductive Amination
Starting Material: 2-Fluoro-2-(2-methoxyphenyl)acetaldehyde or the corresponding ketone.
- The aldehyde or ketone is reacted with an amine source (commonly ammonium acetate or ammonia) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
- The reaction is typically carried out in an aprotic solvent like dichloromethane or ethanol under mild acidic conditions to facilitate imine formation.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
- The crude product is purified by recrystallization or column chromatography.
- High selectivity for the amine product.
- Mild reaction conditions preserve sensitive functional groups like methoxy and fluoro substituents.
- pH control is critical to prevent side reactions.
- The method allows for potential enantioselective modifications using chiral catalysts or auxiliaries.
Catalytic Hydrogenation of Oximes
Starting Material: Oxime derivative of 2-fluoro-2-(2-methoxyphenyl)acetaldehyde.
- The oxime is prepared by reacting the aldehyde with hydroxylamine hydrochloride under basic conditions.
- Catalytic hydrogenation is performed using palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere (1 atm).
- The reaction is typically conducted in aqueous or alcoholic solvents.
- After hydrogenation, the amine product is isolated by filtration and purified.
- Efficient conversion to the primary amine.
- Preservation of aromatic substituents.
- Catalyst choice affects reaction rate and selectivity.
- Reaction conditions must be optimized to avoid over-reduction.
Nucleophilic Substitution and Alkylation
In some synthetic schemes, the amine is introduced via nucleophilic substitution on a suitable halogenated precursor or by alkylation of an amine with a substituted benzyl halide.
Purification and Characterization
- Purification: Typically involves recrystallization from solvents such as ethanol or ethyl acetate, or chromatographic techniques (silica gel column chromatography).
- Characterization: Confirmed by NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and melting point analysis.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Reductive Amination | 2-Fluoro-2-(2-methoxyphenyl)acetaldehyde | NaBH(OAc)₃ or NaBH₃CN, Ammonium acetate | Room temp, aprotic solvent | High selectivity, mild conditions | Requires pH control |
| Catalytic Hydrogenation | Oxime of 2-fluoro-2-(2-methoxyphenyl)acetaldehyde | Pd/C or Raney Ni, H₂ gas | 1 atm H₂, aqueous/alcoholic solvent | Efficient amine formation | Catalyst sensitivity, over-reduction risk |
| Nucleophilic Substitution | Halogenated benzyl derivative | Amine base | Elevated temp, polar solvents | Straightforward alkylation | Possible side reactions |
Research Findings and Optimization Strategies
- Yield Optimization: Use of flow chemistry reactors for continuous hydrogenation has shown improved yields and reaction times.
- Enantioselective Synthesis: Incorporation of chiral auxiliaries or enzymatic resolution during reductive amination enhances enantiomeric excess.
- Solvent Effects: Aprotic solvents such as dichloromethane favor reductive amination, while protic solvents may lead to side reactions.
- Catalyst Screening: Pd/C catalysts with high surface area improve hydrogenation efficiency; Raney nickel offers cost benefits but requires careful handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
